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Recombinant Streptavidin -

Recombinant Streptavidin

Catalog Number: EVT-225828
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Product Introduction

Overview

Recombinant Streptavidin is a biotin-binding protein derived from the bacterium Streptomyces avidinii. It is widely utilized in molecular biology and biochemistry due to its exceptional affinity for biotin, making it an invaluable tool for various applications, including protein purification, detection assays, and drug delivery systems. The recombinant form of this protein is produced through genetic engineering techniques, which allow for enhanced yield and functionality compared to its native counterpart.

Source

Recombinant Streptavidin is typically produced using Escherichia coli as a host organism. The gene encoding Streptavidin is cloned into expression vectors, which are then introduced into E. coli cells. This method enables the large-scale production of the protein while maintaining its binding characteristics.

Classification

Recombinant Streptavidin belongs to a class of proteins known as avidins, which are characterized by their high affinity for biotin. It is classified as a glycoprotein, although the recombinant version lacks glycosylation, which can reduce nonspecific binding in various applications.

Synthesis Analysis

Methods

The synthesis of Recombinant Streptavidin involves several key steps:

  1. Gene Cloning: The streptavidin gene is amplified using polymerase chain reaction and cloned into an expression vector such as pET32α or pET11a-T7.
  2. Transformation: The recombinant plasmid is introduced into E. coli strains (e.g., BL21(DE3)) for protein expression.
  3. Induction: Protein expression is induced using isopropyl β-D-1-thiogalactopyranoside (IPTG), leading to the production of the target protein.
  4. Purification: The expressed protein is purified using affinity chromatography techniques, often employing nickel-nitrilotriacetic acid agarose due to the presence of a histidine tag on the recombinant protein.

Technical Details

The purification process typically includes:

  • Cell lysis through sonication or chemical methods.
  • Centrifugation to remove cell debris.
  • Dialysis and refolding procedures to ensure proper protein conformation and functionality .
Molecular Structure Analysis

Structure

Recombinant Streptavidin exhibits a tetrameric structure composed of four identical subunits. Each subunit contains a biotin-binding pocket that allows for the strong interaction with biotin molecules.

Data

Chemical Reactions Analysis

Reactions

Recombinant Streptavidin participates in several key biochemical reactions:

  • Biotin Binding: The primary reaction involves the formation of a stable complex with biotin, characterized by an exceptionally low dissociation constant (approximately 1015 mol L10^{-15}\text{ mol L}).
  • Conjugation Reactions: Due to its availability for modification, recombinant Streptavidin can be conjugated with various molecules for detection purposes in assays like enzyme-linked immunosorbent assays (ELISA) and Western blotting .

Technical Details

The binding reaction between Streptavidin and biotin can be monitored spectrophotometrically by measuring changes in absorbance at specific wavelengths (e.g., 233 nm) upon complex formation .

Mechanism of Action

Process

The mechanism of action of Recombinant Streptavidin primarily revolves around its ability to bind biotin with high specificity and affinity. This interaction can be utilized in various applications:

  • Protein Detection: Biotinylated antibodies or probes can be captured by streptavidin-coated surfaces or beads, facilitating detection in numerous assays.
  • Targeted Delivery: Biotinylated drugs or therapeutic agents can be delivered to specific cells or tissues through streptavidin-biotin interactions.

Data

The stability and robustness of the streptavidin-biotin bond make it suitable for use under diverse experimental conditions, including varying pH levels and temperatures .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 17-20 kilodaltons.
  • Solubility: Highly soluble in aqueous buffers, particularly phosphate-buffered saline.
  • Stability: Stable over a wide range of pH (4-9) and temperature conditions.

Chemical Properties

  • Binding Affinity: Extremely high affinity for biotin with a dissociation constant around 1015 mol L10^{-15}\text{ mol L}.
  • Lack of Glycosylation: Reduces nonspecific binding compared to other avidins like native avidin .
Applications

Recombinant Streptavidin has numerous scientific applications, including:

  • Protein Purification: Used to isolate biotinylated proteins from complex mixtures.
  • Detection Systems: Commonly employed in immunoassays such as ELISA and Western blotting due to its high specificity for biotin.
  • Cell Biology: Facilitates the study of cellular processes by allowing targeted delivery of biotinylated probes or drugs .
  • Research Tools: Utilized in various research fields for labeling and detection purposes due to its versatility and reliability.
Biosynthesis & Production Methodologies of Recombinant Streptavidin

Microbial Expression Systems for Recombinant Streptavidin

Recombinant streptavidin is primarily produced in Escherichia coli due to its well-characterized genetics, rapid growth, and cost-effectiveness. The tetrameric protein (52–64 kDa) originates from Streptomyces avidinii but is expressed in E. coli as a 16 kDa monomer that self-assembles post-refolding. The choice of expression system significantly impacts yield and functionality, with E. coli BL21(DE3) pLysS being the dominant host due to its tightly regulated T7 RNA polymerase system for high-level expression [1] [7] [8].

  • 1.1.1 Codon Optimization Strategies in Escherichia coli ExpressionCodon optimization addresses the disparity between native Streptomyces codons and E. coli tRNA abundance. Two primary strategies are employed:
  • Codon Optimization: Replaces rare codons with E. coli-preferred synonyms (e.g., changing AGG/AGA arginine codons to CGU/CGC). This boosts expression by 10–15-fold but risks misfolding due to accelerated translation [5] [9].
  • Codon Harmonization: Mimics the natural "rhythm" of the source gene’s codon usage in the host, preserving translational pauses for correct folding. Studies show harmonization yields lower quantities but superior thermostability and functional tetramers [2] [9].Deep learning models (e.g., BiLSTM-CRF) now predict optimal codon sequences by analyzing E. coli genomic patterns, achieving expression levels competitive with commercial tools like Genewiz [5].

  • Plasmid Vector Design & Cloning Techniques

    Key vectors include pET32α and pMAL-5CX, featuring:

  • T7 Promoters: For IPTG-inducible expression.
  • Affinity Tags: N-terminal His₆ or T7 tags simplify purification. The His-tag in pET32α-stv enables Ni-NTA chromatography but requires removal for optimal biotin binding [1] [7].
  • Protease Sites: Factor Xa or TEV cleavage sites allow tag excision.Cloning involves restriction digestion (BamHI/XhoI) of the streptavidin gene (codon-optimized) and ligation into linearized vectors. Transformants are selected via antibiotic resistance (ampicillin/chloramphenicol) [1] [8].

  • Inclusion Body Formation & Solubility Challenges

    Streptavidin accumulates in E. coli as insoluble inclusion bodies (IBs) at >35% of total cellular protein. IB formation results from:

  • Rapid expression overwhelming chaperone systems.
  • Hydrophobic residues in streptavidin’s β-barrel structure.Solubilization requires 6–8 M guanidine hydrochloride (GnHCl) or 8 M urea at pH 1.5–2.0, followed by gradual denaturant removal. However, this yields inactive monomers requiring refolding [1] [7] [8].

Refolding & Post-Translational Processing

Reactivating streptavidin necessitates refolding monomers into tetramers with functional biotin-binding pockets.

  • 1.2.1 Dialysis-Based Refolding Protocols with AdditivesRefolding employs dialysis against buffers containing:
  • Arginine (0.3 M): Shields hydrophobic residues, minimizing aggregation.
  • Proline (0.3 M): Stabilizes folding intermediates via hydrophobic interactions.
  • Glucose (0.2 M): Acts as a chemical chaperone.

Table 1: Impact of Additives on Streptavidin Refolding Efficiency

AdditiveBiotin:Streptavidin Molar RatioRelative Activity vs. Commercial
Arginine1.598%
Proline0.795%
Glycine-0.03*<50%
None (PBS)-0.2*45%

Negative values indicate impaired binding [1].

Standard protocol: Dialyze solubilized protein (1 mg/mL) in Tris-HCl (pH 8.0) with additives at 4°C for 24 hours, replacing buffers at 2-hour intervals [1].

  • 1.2.2 Affinity Chromatography Techniques for Tetrameric AssemblyRefolded streptavidin is purified using:
  • Immobilized Biotin Columns: Capture functional tetramers; elution requires 6 M GnHCl (pH 1.5) or 70°C heating, risking partial denaturation.
  • Size-Exclusion Chromatography (SEC): Separates tetramers from aggregates/monomers.
  • Metal Affinity Chromatography: Retains His-tagged monomers/tetramers; imidazole elution preserves activity if tags are retained.Post-purification, the protein exhibits >90% purity (SDS-PAGE) and biotin-binding capacity of 15–17 U/mg (one unit binds 1 μg biotin) [1] [4] [7].

Table 2: Expression and Purification Systems for Recombinant Streptavidin

ComponentSpecificationHost Impact
Expression VectorpET32α (T7 promoter, His₆ tag)High yield (35% total protein) [1]
Host StrainE. coli BL21(DE3) pLysSSuppresses basal expression [1]
Affinity MatrixNi-NTA (tagged); Biotin-agarose (untagged)≥95% purity [4] [7]
Final AssemblyTetramer (4 subunits, 1 biotin site each)Kd ≈ 10−14 mol/L [10]

Compounds Mentioned

  • Streptavidin
  • Biotin
  • Arginine
  • Proline
  • Guanidine hydrochloride
  • Isopropyl-β-D-thiogalactopyranoside (IPTG)
  • Escherichia coli BL21(DE3) pLysS
  • pET32α vector
  • Tris-HCl
  • Phosphate-buffered saline (PBS)

Properties

Product Name

Recombinant Streptavidin

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